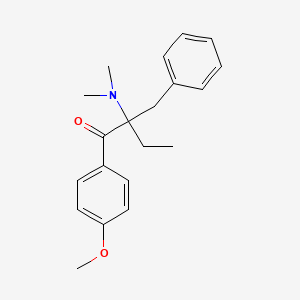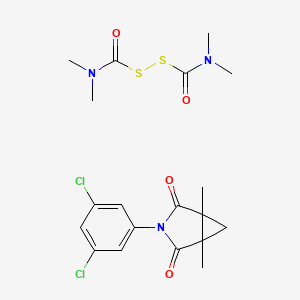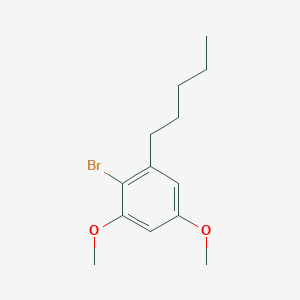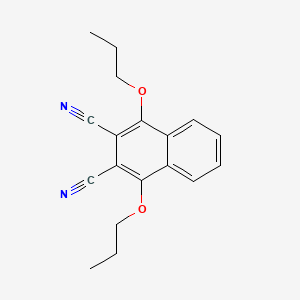![molecular formula C22H48N2O2 B14311574 N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine CAS No. 114302-92-0](/img/structure/B14311574.png)
N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine is a complex organic compound with a unique structure that includes multiple butyl and ethoxy groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine: Similar in structure but with slight variations in functional groups.
2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in similar applications.
1-Butanamine, N-butyl-: A simpler amine with fewer ethoxy groups.
Uniqueness
This compound stands out due to its complex structure, which provides unique properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be as effective.
Propiedades
Número CAS |
114302-92-0 |
|---|---|
Fórmula molecular |
C22H48N2O2 |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine |
InChI |
InChI=1S/C22H48N2O2/c1-5-9-13-23(14-10-6-2)17-19-25-21-22-26-20-18-24(15-11-7-3)16-12-8-4/h5-22H2,1-4H3 |
Clave InChI |
QOZCTERBLKQQRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCOCCOCCN(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



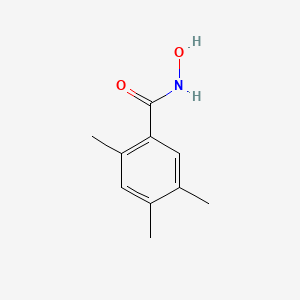
![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
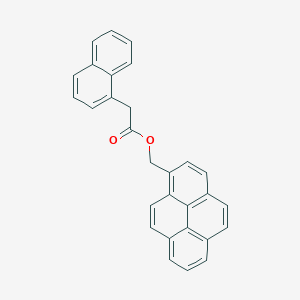

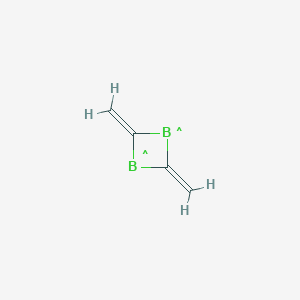
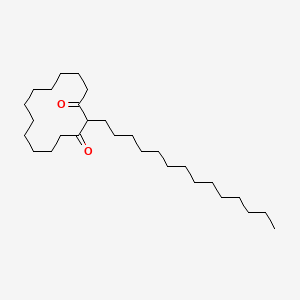
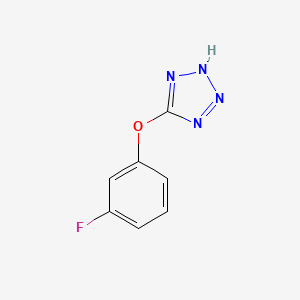

![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
